R(+)-Methylindazone

Description

Properties

IUPAC Name |

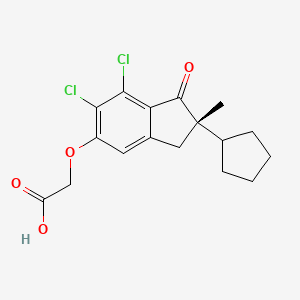

2-[[(2S)-6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJGTHBMJBOSP-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349647 | |

| Record name | 2-[[(2R)-6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54197-31-8 | |

| Record name | 2-[[(2R)-6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of Chiral Indazole Derivatives

Affiliation: Google Research

Abstract: The term "R(+)-Methylindazone" does not correspond to a standard chemical nomenclature. This guide posits that the query likely refers to a chiral, dextrorotatory methyl-substituted indazole derivative. Indazoles, bicyclic heteroaromatic compounds, are significant pharmacophores. Chirality in indazole derivatives can arise from a stereogenic center on a substituent, leading to enantiomers with distinct biological activities. This document provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and potential biological relevance of chiral methyl-substituted indazoles, using a representative C3-substituted chiral indazole as a primary example. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: Unraveling "this compound"

The query for "this compound" presents a nomenclatural ambiguity, as "indazone" is not a systematically recognized heterocyclic ring system. The name most likely contains a typographical error and refers to indazole , a well-established and pharmaceutically important scaffold. Indazole consists of a benzene ring fused to a pyrazole ring. The "Methyl" and "R(+)" components suggest a methyl-substituted indazole that is the dextrorotatory enantiomer of a chiral pair.

Chirality in substituted indazoles is a critical aspect of their medicinal chemistry. While N-methylation of the indazole ring itself does not introduce a chiral center, the presence of a stereogenic carbon on a substituent at positions such as C3 can lead to enantiomeric pairs. These enantiomers can exhibit significantly different pharmacological and toxicological profiles. For instance, in the case of indazole-3-carboxamide synthetic cannabinoid receptor agonists, the (S)-enantiomer is considerably more potent than the corresponding (R)-enantiomer at CB₁ and CB₂ receptors.[1]

This guide will focus on a representative chiral methyl-substituted indazole, specifically a C3-allyl-1H-indazole with a quaternary stereocenter, to provide an in-depth analysis of its chemical structure and properties. This class of compounds has been synthesized with high enantioselectivity, making them excellent models for understanding the characteristics of chiral indazoles.[2][3][4][5]

Chemical Structure and Stereochemistry

The core structure of the model compound is a 1H-indazole substituted at the C3 position with a group containing a quaternary chiral center. An example from recent literature is (R)-3-(1-methyl-1-phenylallyl)-1H-indazole .

-

Systematic Name (IUPAC): (R)-3-(1-methyl-1-phenylprop-2-en-1-yl)-1H-indazole

-

Molecular Formula: C₁₉H₁₈N₂

-

Molecular Weight: 274.36 g/mol

-

Core Scaffold: 1H-Indazole

-

Chiral Center: The C3 substituent contains a quaternary carbon atom bonded to the indazole ring, a methyl group, a phenyl group, and a vinyl group. This carbon is the stereocenter responsible for the molecule's chirality.

-

Enantiomers: This molecule exists as two enantiomers, (R) and (S), which are non-superimposable mirror images. The "R(+)" designation in the user's query suggests the dextrorotatory enantiomer, which rotates plane-polarized light in a clockwise direction.

The absolute configuration (R or S) is determined by the Cahn-Ingold-Prelog priority rules, while the direction of optical rotation (+ or -) is determined experimentally using a polarimeter. There is no direct correlation between the R/S designation and the sign of optical rotation.

Physicochemical and Spectroscopic Data

Quantitative data for a specific "this compound" is not available due to the non-standard name. However, we can present typical data for a closely related, well-characterized chiral indazole derivative, (R)-3-(1-methyl-1-phenylallyl)-1H-indazole, based on published literature.[2][3][4][5]

Table 1: Physicochemical Properties of a Representative Chiral Indazole Derivative

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |

| Optical Rotation [α]D | The specific rotation would be a positive value for the (+) enantiomer. The magnitude is compound-specific and would need to be experimentally determined. |

Table 2: Spectroscopic Data for a Representative Chiral Indazole Derivative

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the protons on the indazole ring, the phenyl group, the methyl group, and the vinyl group. The chemical shifts and coupling constants would be identical for both enantiomers in an achiral solvent. |

| ¹³C NMR | Signals for all carbon atoms in the molecule. Similar to ¹H NMR, the spectra of the two enantiomers are identical in an achiral environment.[6] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. |

| Vibrational Circular Dichroism (VCD) | This technique can be used to determine the absolute configuration of chiral molecules in the solid state by analyzing the differential absorption of left and right circularly polarized infrared light.[7][8] |

| X-ray Crystallography | Can be used to determine the three-dimensional structure and absolute configuration of a single crystal of one of the enantiomers.[7][8] |

Experimental Protocols

The synthesis of chiral indazole derivatives with a C3-quaternary stereocenter can be achieved with high enantioselectivity using copper hydride (CuH) catalysis.[2][3][4][5]

Enantioselective Synthesis of (R)-3-(1-methyl-1-phenylallyl)-1H-indazole

This protocol is adapted from the work of Buchwald and colleagues on the C3-allylation of indazole electrophiles.[2][3][4][5]

Reaction Scheme:

Enantioselective Synthesis of a C3-Substituted Chiral Indazole.

Materials and Methods:

-

Preparation of the Catalyst: In a glovebox, a solution of the chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS) and a copper(I) salt (e.g., CuCl) in an anhydrous, aprotic solvent (e.g., toluene) is prepared.

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the N-(benzoyloxy)indazole (1.0 equiv.), the 1-methyl-1-phenylallene (1.2 equiv.), and the pre-formed copper catalyst solution.

-

Addition of Silane: A silane (e.g., diethoxymethylsilane) is added as the hydride source.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-3-(1-methyl-1-phenylallyl)-1H-indazole.

Table 3: Representative Reagents and Conditions for Enantioselective Synthesis

| Reagent/Condition | Specification |

| Indazole Substrate | N-(benzoyloxy)indazole |

| Allene Substrate | 1-methyl-1-phenylallene |

| Copper Source | Copper(I) Chloride (CuCl) |

| Chiral Ligand | (S)-DTBM-SEGPHOS |

| Hydride Source | Diethoxymethylsilane |

| Solvent | Toluene |

| Temperature | 25-40 °C |

| Reaction Time | 12-24 hours |

Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[9][10][11][12] Many indazole-containing drugs function as kinase inhibitors. For example, Pazopanib and Axitinib are tyrosine kinase inhibitors used in cancer therapy.

The specific biological activity of a chiral indazole is highly dependent on its stereochemistry. For the model compound, (R)-3-(1-methyl-1-phenylallyl)-1H-indazole, its biological targets would need to be determined through screening assays. However, based on the general activity of indazoles, it could potentially act as an inhibitor of various protein kinases involved in cell signaling pathways.

Below is a generalized diagram illustrating a potential mechanism of action for a chiral indazole derivative as a kinase inhibitor in a cancer-related signaling pathway.

Hypothetical Signaling Pathway Inhibition by a Chiral Indazole.

Conclusion

While the specific compound "this compound" is not found in the chemical literature under that name, it is highly probable that the query refers to a chiral, dextrorotatory methyl-substituted indazole. This technical guide has provided a detailed overview of the chemical structure, synthesis, and potential biological relevance of such compounds, using a C3-substituted chiral indazole as a representative example. The enantioselective synthesis of these molecules is crucial for elucidating the specific biological roles of each enantiomer. The information presented herein serves as a foundational resource for researchers engaged in the design and development of novel indazole-based therapeutics. Further experimental work would be required to determine the precise physicochemical properties and biological activity of any specific chiral methyl-indazole derivative.

References

- 1. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]

- 2. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Asymmetric Synthesis of R(+)-Methylindazone

Abstract: Indazole derivatives are a cornerstone in medicinal chemistry, valued for their wide-ranging pharmacological activities.[1][2] The synthesis of specific enantiomers of chiral indazoles is of paramount importance, as stereochemistry often dictates biological efficacy and safety. This technical guide provides an in-depth overview of a plausible and efficient synthetic pathway for R(+)-Methylindazone, a representative chiral N-methylated indazole derivative. While "this compound" is not a standard nomenclature, this document outlines a robust strategy based on modern catalytic methods, including transition-metal-catalyzed C-H activation, a powerful tool for constructing functionalized indazoles.[3][4] Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate replication and adaptation in a research and development setting.

Introduction: The Importance of Chiral Indazoles

The indazole nucleus is a privileged scaffold found in numerous biologically active compounds, including anti-cancer agents like Niraparib and Pazopanib, as well as molecules with anti-inflammatory, anti-HIV, and antifungal properties.[2] The functionalization of the indazole core, particularly at the C3 position, is a key strategy in drug discovery.[1][5]

Achieving enantiomeric purity is a critical challenge in the synthesis of chiral drug candidates. For indazole-based therapeutics, the spatial arrangement of substituents can dramatically influence binding affinity to biological targets. This guide focuses on asymmetric synthesis, which aims to produce a single enantiomer directly, thereby avoiding costly and often inefficient chiral resolution steps.[6]

This document outlines a multi-step synthesis for a model compound, which we will refer to as (R)-1-methyl-3-(1-phenylethyl)-1H-indazole , as a representative "this compound". The proposed pathway leverages a modern and highly efficient palladium-catalyzed asymmetric C-H functionalization.

Overall Synthesis Pathway

The proposed synthesis is a three-step process starting from commercially available 1H-indazole. The key steps are:

-

N-Methylation: Protection and activation of the indazole core by methylation at the N1 position.

-

Asymmetric C-H Functionalization: The core of the synthesis, where a chiral center is introduced at the C3 position via a palladium-catalyzed reaction with styrene.

-

Reduction of Alkene: Conversion of the styryl intermediate to the final saturated product.

Below is a visualization of the overall experimental workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-indazole

This initial step involves the straightforward methylation of the indazole nitrogen. While methylation can occur at N1 or N2, specific conditions can favor the desired N1 isomer.[1]

Protocol:

-

To a solution of 1H-indazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-indazole.

Step 2: Asymmetric C-H Functionalization

This is the key enantioselective step. We propose a palladium-catalyzed C-H olefination. This type of reaction has been shown to be effective for the C3-functionalization of N-substituted indazoles. The choice of a chiral ligand is critical for inducing asymmetry.

Protocol:

-

In a dry Schlenk tube under an inert atmosphere, combine 1-methyl-1H-indazole (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable chiral ligand (e.g., a chiral phosphine or N-heterocyclic carbene ligand, 0.10 eq).

-

Add a silver-based oxidant, such as silver acetate (AgOAc, 2.0 eq).

-

Add styrene (1.5 eq) followed by a suitable solvent (e.g., 1,2-dichloroethane or PhCF₃).[3]

-

Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).

-

Filter the mixture through a pad of Celite to remove metal salts.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting (E)-1-methyl-3-styryl-1H-indazole via column chromatography.

The following diagram illustrates the proposed catalytic cycle for this key transformation.

Step 3: Asymmetric Reduction of the Alkene

The final step is the reduction of the styryl double bond to a saturated ethyl group. An asymmetric hydrogenation using a chiral catalyst will ensure the final product has high enantiomeric purity.

Protocol:

-

Dissolve the enantioenriched (E)-1-methyl-3-styryl-1H-indazole (1.0 eq) in a suitable solvent like methanol or ethanol in a high-pressure hydrogenation vessel.

-

Add a chiral hydrogenation catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP) (0.01 eq).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

-

Stir the reaction at room temperature for 12-24 hours.

-

Carefully release the hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final (R)-1-methyl-3-(1-phenylethyl)-1H-indazole.

Quantitative Data Summary

The following table summarizes the expected yields and purity at each stage of the synthesis. These values are representative and based on typical results for similar reactions reported in the literature. Actual results may vary depending on specific conditions and ligand choice.

| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC/NMR) | Enantiomeric Excess (e.e.) |

| 1 | 1-Methyl-1H-indazole | 1H-Indazole | 85 - 95% | >98% | N/A |

| 2 | (E)-1-methyl-3-styryl-1H-indazole | 1-Methyl-1H-indazole | 60 - 80% | >95% | 90 - 99% |

| 3 | (R)-1-methyl-3-(1-phenylethyl)-1H-indazole | (E)-1-methyl-3-styryl-1H-indazole | >95% | >99% | >99% |

Alternative Synthetic Strategies

While the proposed pathway is robust, other strategies exist for the synthesis of chiral C3-substituted indazoles.

-

Chiral Pool Synthesis: This approach would involve starting with a chiral precursor that already contains the desired stereocenter and building the indazole ring around it.

-

Resolution of Racemates: A racemic mixture of the final product could be synthesized and then the enantiomers separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.[6]

-

Copper-Catalyzed Asymmetric Allylation: Recent methods have shown that copper-hydride catalysis can be used for the highly enantioselective C3-allylation of indazoles.[1][5][7] This provides an alternative route to introduce a chiral side chain.

The logical relationship between these alternative strategies is depicted below.

Conclusion

The synthesis of enantiomerically pure this compound is achievable through modern synthetic methodologies. The proposed pathway, centered on a palladium-catalyzed asymmetric C-H functionalization, offers an efficient and direct route to this important class of molecules. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development, enabling the exploration and synthesis of novel chiral indazole derivatives.

References

- 1. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]

- 7. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to the Discovery and History of R(+)-Methylindazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

R(+)-Methylindazone, more commonly known in scientific literature as R(+)-IAA-94, is a potent, chiral indanyloxyacetic acid derivative that has been instrumental in the characterization and understanding of epithelial and intracellular chloride channels. Initially identified in a broad screen for chloride channel inhibitors, its high affinity and specificity have made it a valuable pharmacological tool. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes detailed experimental protocols for its characterization, quantitative pharmacological data, and diagrams of its known signaling pathways, designed to serve as a core resource for researchers in pharmacology and drug development.

Discovery and History

The discovery of this compound (R(+)-IAA-94) is rooted in the quest for specific pharmacological probes to study the function of epithelial chloride channels. These channels are crucial for processes such as NaCl absorption and secretion, and their dysfunction is implicated in diseases like cystic fibrosis.

In the mid-1980s, researchers sought potent and specific ligands to aid in the functional and molecular characterization of these channels. This led to a systematic screening of compounds from three chemical classes: indanyloxyacetic acid (IAA), anthranilic acid, and ethacrynic acid. The seminal work by Landry, Reitman, Cragoe, and Al-Awqati, published in 1987 in the Journal of General Physiology, identified the indanyloxyacetic acid derivative, IAA-94, as a highly potent inhibitor.[1]

Their study utilized membrane vesicles from bovine kidney cortex and trachea to measure chloride conductance. Through these assays, IAA-94 emerged as a lead compound. The researchers then synthesized a tritiated form of IAA-94 ([³H]IAA-94) to perform radioligand binding studies. These experiments revealed a high-affinity binding site in the kidney cortex membrane vesicles, with a dissociation constant (Kd) that correlated well with the concentration required for channel inhibition (Ki).[1] This provided strong evidence that IAA-94 was directly interacting with the chloride channel or a closely associated protein.

The initial studies were conducted with a racemic mixture of IAA-94. Subsequent research delineated the stereospecificity of this interaction, demonstrating that the R(+) enantiomer, this compound, is the more active isomer. This enantiomer is now widely used as a specific blocker of various chloride channels, including the Chloride Intracellular Channel (CLIC) family, particularly CLIC1.

Chemical Synthesis

The likely synthetic pathway is as follows:

-

Synthesis of the Indanone Core: The synthesis would begin with the construction of the 6,7-dichloro-2-cyclopentyl-2-methyl-1-indanone core. This is likely achieved through a multi-step process, potentially involving a Friedel-Crafts acylation or a similar cyclization reaction to form the indanone ring system.

-

Introduction of the Hydroxyl Group: The next key step is the introduction of a hydroxyl group at the 5-position of the indanone ring, yielding 6,7-dichloro-2-cyclopentyl-5-hydroxy-2-methyl-1-indanone.

-

Alkylation with an Acetate Moiety: The hydroxyl group of the indanone is then alkylated, likely using a reagent such as ethyl chloroacetate in the presence of a base (e.g., potassium carbonate in a solvent like acetone or DMF), to form the corresponding ethyl ester.[2]

-

Hydrolysis to the Carboxylic Acid: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, R(+)-[(6,7-dichloro-2-cyclopentyl-2,3-dihydro-2-methyl-1-oxo-1H-inden-5-yl)oxy]acetic acid (R(+)-IAA-94).

-

Chiral Resolution: To obtain the enantiomerically pure this compound, a chiral resolution step would be incorporated. This could be achieved through various methods, such as the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the pure enantiomer.

A related synthesis described for the preparation of the corresponding acetyl chloride involves treating the final carboxylic acid with a chlorinating agent, such as thionyl chloride.[3]

Pharmacological Data

The following tables summarize the key quantitative data for this compound (R(+)-IAA-94) from various studies.

| Parameter | Value | System/Assay | Reference |

| Binding Affinity (Ki) | 1 µM | Bovine kidney cortex microsomes | [4] |

| Dissociation Constant (Kd) | 0.6 µM | [³H]IAA-94 binding to kidney cortex membrane vesicles | [1] |

| Inhibition Constant (Ki) | 1 µM | Chloride conductance in kidney cortex membrane vesicles | [1] |

| Target | IC₅₀ | Cell/System | Effect | Reference |

| CLIC1 | <50 µM | Microglial cells | Inhibition of Aβ-induced proliferation | [5] |

| Mitochondrial Permeability Transition Pore (mPTP) | ~3 µM (for ~40% reduction in CRC) | Isolated cardiac mitochondria | Reduction in Calcium Retention Capacity | [6] |

| Epithelial Chloride Channels | Not specified | Bovine kidney cortex and trachea | Inhibition of chloride conductance | [1] |

Mechanism of Action and Signaling Pathways

This compound primarily functions as a blocker of chloride channels. Its most well-characterized target is the Chloride Intracellular Channel 1 (CLIC1). CLIC proteins are unique in that they can exist as both soluble cytosolic proteins and as integral membrane proteins forming chloride channels.

Direct Channel Blockade

The primary mechanism of action of this compound is the direct blockade of chloride ion translocation through the pore of sensitive channels. This has been demonstrated in various systems, including epithelial cells, microglia, and cardiac mitochondria.[1][5][6]

Downstream Signaling Consequences

The inhibition of chloride efflux by this compound has significant downstream consequences on cellular signaling pathways, particularly in the context of inflammation and cell death.

Recent studies have shown that chloride efflux is a critical upstream event for the activation of the NLRP3 inflammasome, a key component of the innate immune system. By blocking CLIC-mediated chloride efflux, this compound can impede the interaction between NEK7 and NLRP3, which is necessary for inflammasome assembly and subsequent activation of caspase-1 and release of pro-inflammatory cytokines like IL-1β.[7]

References

- 1. Epithelial chloride channel. Development of inhibitory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]

- 6. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide on the Biological Activity of the R(+)-Methylindazone Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent small molecule that has demonstrated significant biological activity as a blocker of epithelial chloride channels and as an inhibitor of the interaction between the HIV-1 Nef protein and a single-domain antibody (sdAb19). This dual activity presents intriguing possibilities for therapeutic development in areas ranging from cystic fibrosis to HIV. This technical guide provides a comprehensive overview of the currently available data on the biological activity of the this compound enantiomer, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Core Biological Activities

This compound exhibits two primary, well-documented biological activities:

-

Inhibition of Epithelial Chloride Channels: this compound is a potent blocker of epithelial chloride channels, including the Chloride Intracellular Channel 1 (CLIC1).[1][2][3][4][5] This activity is of significant interest for conditions characterized by dysfunctional chloride transport, such as cystic fibrosis.

-

Inhibition of HIV-1 Nef Protein Interaction: The compound has been shown to inhibit the interaction between the HIV-1 accessory protein Nef and a single-domain antibody, sdAb19.[1][4][6] The Nef protein is a key virulence factor in HIV-1, playing a crucial role in immune evasion and enhancement of viral infectivity.[7][8]

Quantitative Biological Data

While specific quantitative data for the R(+) enantiomer is not extensively available in the public domain, data for the racemic mixture, IAA-94, provides a strong indication of its potency.

| Target | Parameter | Value | Compound | Source |

| Bovine Kidney Cortex Microsomes (Chloride Channels) | K_i_ | 1 µM | IAA-94 (racemate) | [9] |

| CLIC1-dependent Chloride Permeability | IC_50_ | 8.6 µM | IAA-94 (racemate) | [3] |

| HIV-1 Nef - sdAb (unspecified) | K_d_ | 2 x 10⁻⁹ M | Single-domain antibody (comparator) | [10] |

Note: The K_d_ value for the single-domain antibody is provided for context regarding the high-affinity nature of protein-protein interactions involving the Nef protein. Further studies are required to determine the specific K_i_ or IC_50_ of this compound for the Nef-sdAb19 interaction.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline methodologies for assessing the biological activity of this compound.

Chloride Channel Inhibition Assays

This protocol is adapted from standard methods for characterizing receptor-ligand interactions.[11][12][13][14][15]

Objective: To determine the binding affinity (K_i_) of this compound for epithelial chloride channels using a competitive binding assay with a radiolabeled ligand (e.g., [³H]IAA-94).

Materials:

-

Membrane preparation from a relevant source (e.g., bovine kidney cortex microsomes).

-

Radioligand: [³H]IAA-94.

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue (e.g., bovine kidney cortex) in a suitable buffer and prepare microsomes by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation.

-

A fixed concentration of [³H]IAA-94 (typically at or below its K_d_).

-

Varying concentrations of this compound (or unlabeled IAA-94 for a standard curve).

-

For determining non-specific binding, a high concentration of unlabeled IAA-94 is used.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC_50_ value of this compound by non-linear regression analysis of the competition curve. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

This protocol is based on methods for assessing ion channel function.

Objective: To determine the IC_50_ of this compound for the inhibition of Chloride Intracellular Channel 1 (CLIC1) activity.

Materials:

-

Cell line expressing CLIC1 (e.g., glioblastoma stem cells).

-

Patch-clamp setup.

-

External and internal pipette solutions.

-

This compound.

-

A known CLIC1 blocker for positive control (e.g., IAA-94).

Procedure:

-

Cell Culture: Culture CLIC1-expressing cells under appropriate conditions.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage protocol to elicit CLIC1 currents.

-

Perfuse the cell with the external solution containing varying concentrations of this compound.

-

Record the current at each concentration.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude at each concentration of this compound.

-

Normalize the currents to the control (before drug application).

-

Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC_50_ value.

-

HIV-1 Nef Interaction Assay

ITC is a powerful technique to directly measure the binding affinity and thermodynamics of protein-ligand interactions.[16][17]

Objective: To determine the binding affinity (K_d_) and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and the Nef-sdAb19 complex.

Materials:

-

Purified recombinant HIV-1 Nef protein.

-

Purified sdAb19.

-

This compound.

-

ITC instrument.

-

Dialysis buffer.

Procedure:

-

Sample Preparation:

-

Dialyze the Nef protein and sdAb19 extensively against the same buffer to minimize heat of dilution effects.

-

Dissolve this compound in the same dialysis buffer. It is critical to match the buffer composition, including any DMSO used to dissolve the compound.

-

Degas all solutions before use.

-

-

ITC Experiment:

-

Load the Nef-sdAb19 complex into the sample cell of the calorimeter.

-

Load this compound into the injection syringe.

-

Perform a series of injections of this compound into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat of binding for each injection.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_d_), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Signaling Pathways and Experimental Workflows

HIV-1 Nef Signaling Pathway

The HIV-1 Nef protein modulates multiple host cell signaling pathways to create a favorable environment for viral replication and to evade the host immune system. A key function of Nef is the downregulation of CD4 from the surface of infected cells.[7]

Caption: HIV-1 Nef-mediated CD4 downregulation pathway and the inhibitory action of this compound.

Experimental Workflow for Chloride Channel Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of chloride channels.

Caption: A generalized workflow for the discovery and development of chloride channel inhibitors.

Conclusion and Future Directions

This compound is a promising molecule with demonstrated activity against two distinct and therapeutically relevant targets. The existing data on the racemate, IAA-94, strongly supports its potency as a chloride channel inhibitor. The reported inhibition of the HIV-1 Nef-sdAb19 interaction opens up a novel avenue for anti-retroviral therapy.

Future research should focus on:

-

Enantiomer-Specific Quantification: Determining the precise K_i_ and IC_50_ values of the R(+) and S(-) enantiomers for both chloride channels and the Nef protein interaction to understand the stereoselectivity of the biological activity.

-

Mechanism of Action Studies: Elucidating the exact binding site and mechanism of inhibition for both targets. For Nef, this would involve identifying the specific protein-protein interaction that is disrupted by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of diseases such as cystic fibrosis and HIV infection.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their exploration of the therapeutic potential of this compound. The provided data and protocols should facilitate further investigation into this intriguing and promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IAA-94 | CAS#:54197-31-8 | Chemsrc [chemsrc.com]

- 3. glpbio.com [glpbio.com]

- 4. R(+)-IAA-94 | Chloride channel | TargetMol [targetmol.com]

- 5. Intracellular Chloride Channels: Novel Biomarkers in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. R(+)-IAA-94 | CymitQuimica [cymitquimica.com]

- 7. How HIV Nef Proteins Hijack Membrane Traffic To Promote Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The activity of Nef on HIV-1 infectivity [frontiersin.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Inhibition of the Nef regulatory protein of HIV-1 by a single-domain antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of R(+)-Methylindazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent small molecule inhibitor of epithelial chloride channels. This technical guide provides a comprehensive overview of the current understanding of its pharmacokinetic and pharmacodynamic properties. While detailed pharmacokinetic data in the public domain is limited, this document synthesizes the available information on its mechanism of action, target interactions, and physiological effects. The guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of chloride channel modulators.

Introduction

This compound is a member of the indanyloxyacetic acid class of compounds and has been widely used as a pharmacological tool to investigate the function of chloride channels in various physiological and pathophysiological processes. Its primary mechanism of action involves the blockade of chloride ion transport across cell membranes, which has implications for a range of cellular functions, including cell volume regulation, transepithelial transport, and neuronal excitability. This guide will delve into the specifics of its pharmacodynamic profile and present the available, albeit limited, pharmacokinetic information.

Pharmacokinetics (ADME)

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. However, there is a notable scarcity of publicly available, quantitative pharmacokinetic data for this compound. The information presented here is based on its physicochemical properties and general knowledge of related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₈Cl₂O₄ |

| Molecular Weight | 357.2 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Note: The lack of comprehensive ADME data is a significant gap in the current knowledge and warrants further investigation for any translational applications.

Pharmacodynamics

The pharmacodynamic profile of this compound is better characterized, with a clear mechanism of action and quantified receptor interactions.

Mechanism of Action

This compound is a potent blocker of epithelial chloride channels.[1] It exerts its effect by binding to these channels and physically occluding the pore, thereby inhibiting the flow of chloride ions. This action has been shown to impact various downstream cellular processes.

Receptor Binding and Affinity

The affinity of this compound for its target has been quantified in radioligand binding assays.

Table 2: Receptor Binding Affinity of this compound

| Target | Tissue Source | Assay Type | Parameter | Value |

| Chloride Channels | Bovine Kidney Cortex Microsomes | Radioligand Binding | Kᵢ | 1 µM |

In Vitro and In Vivo Efficacy

The functional consequences of this compound's channel-blocking activity have been demonstrated in various experimental models.

Table 3: Summary of In Vitro and In Vivo Pharmacodynamic Effects

| Experimental Model | Effect | Concentration/Dose |

| Smooth Muscle Sarcoplasmic Reticulum | Inhibition of Ca²⁺ uptake | Dose-dependent |

| Rat Cerebral Arteries | Inhibition of myogenic tone | - |

| Rat Model of Myocardial Infarction | Increased myocardial infarct size | 20 mg/kg (intravenous) |

| Isolated Cardiac Mitochondria | Reduced mitochondrial calcium retention capacity | Concentration-dependent |

Key Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following protocols are based on descriptions from cited literature.

Chloride Channel Binding Assay (Radioligand Displacement)

This protocol outlines a method to determine the binding affinity of this compound to chloride channels.

-

Preparation of Membranes: Isolate microsomes from bovine kidney cortex using differential centrifugation.

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled chloride channel ligand (e.g., [³H]-ligand) and varying concentrations of this compound in a suitable buffer.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

Assessment of Mitochondrial Calcium Retention Capacity

This protocol describes a method to evaluate the effect of this compound on mitochondrial function.

-

Isolation of Mitochondria: Isolate mitochondria from fresh cardiac tissue using differential centrifugation.

-

Assay Buffer: Prepare a buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N).

-

Measurement: Add isolated mitochondria to the assay buffer in a fluorometer.

-

Calcium Titration: Sequentially add known amounts of CaCl₂ to the mitochondrial suspension.

-

Treatment: In parallel experiments, pre-incubate mitochondria with varying concentrations of this compound before initiating calcium titration.

-

Data Analysis: Monitor the fluorescence changes. A sharp increase in fluorescence indicates the opening of the mitochondrial permeability transition pore (mPTP). The total amount of calcium added before mPTP opening is the calcium retention capacity.

Visualizations

Diagrams are provided to illustrate key concepts and experimental workflows.

Signaling Pathway

Caption: Proposed signaling pathway for this compound in smooth muscle cells.

Experimental Workflow: Mitochondrial Calcium Retention

Caption: Workflow for assessing mitochondrial calcium retention capacity.

Conclusion and Future Directions

This compound is a well-established and potent inhibitor of chloride channels with significant utility in pharmacological research. Its pharmacodynamic effects on calcium signaling and smooth muscle function are particularly noteworthy. However, the lack of comprehensive pharmacokinetic data severely limits its translational potential. Future research should prioritize thorough ADME studies to characterize its absorption, distribution, metabolism, and excretion profiles. Such data are indispensable for establishing a clear dose-response relationship, assessing potential toxicities, and exploring the therapeutic viability of this compound and its analogs. Further investigation into its effects on a wider range of tissues and cell types will also be crucial for a complete understanding of its physiological and pathophysiological roles.

References

R(+)-Methylindazone (R(+)-IAA-94): A Technical Guide to its Application as a Chloride Channel Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Methylindazone, also widely known by its synonym R(+)-IAA-94, is a potent and specific blocker of intracellular chloride channels (CLICs). This technical guide provides an in-depth overview of its use as a chemical probe to investigate the function and physiological roles of these important ion channels. Its ability to modulate chloride channel activity has made it an invaluable tool in dissecting cellular processes ranging from cardiovascular regulation to neuroinflammation. This document summarizes key quantitative data, details experimental protocols for its use, and visualizes its known mechanisms of action and experimental applications.

Core Properties and Mechanism of Action

R(+)-IAA-94 is an indanyloxyacetic acid derivative that exhibits high affinity for and potent inhibition of CLIC proteins.[1] It has been instrumental in the functional characterization and affinity purification of these channels.[2][3] The primary mechanism of action of R(+)-IAA-94 is the direct blockade of the chloride ion conduction pathway of CLIC channels. This blockade is reversible and concentration-dependent.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound (R(+)-IAA-94) activity on chloride channels.

| Parameter | Value | Channel/System | Reference |

| Binding Affinity (Ki) | 1 µM | Chloride channels in bovine kidney cortex microsomes | [1] |

| Effective Concentration | 3 µM | Reduction of mitochondrial calcium retention capacity by ~40% | [2] |

| Effective Concentration | 10 µM | Inhibition of chloride intracellular channel proteins | [1] |

| Effective Concentration | 30 µM | Abolished Angiotensin II-induced afferent arteriolar constriction | [4] |

| Effective Concentration | 100 µM | Reduction of mitochondrial calcium retention capacity by ~85% | [2] |

Signaling Pathways and Cellular Effects

R(+)-IAA-94 has been shown to impact several critical signaling pathways through its interaction with chloride channels.

Mitochondrial Calcium Homeostasis and Cardioprotection

R(+)-IAA-94 has been demonstrated to modulate the mitochondrial permeability transition pore (mPTP) by reducing the calcium retention capacity (CRC) of mitochondria in a concentration-dependent manner.[2][5] This effect is not associated with a change in the mitochondrial membrane potential.[2][5] The reduction in CRC suggests that IAA-94-sensitive chloride channels play a role in regulating mitochondrial calcium homeostasis, which is a key factor in cell survival and death pathways, particularly in the context of ischemia-reperfusion injury.[2]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IAA-94 | CAS#:54197-31-8 | Chemsrc [chemsrc.com]

- 4. Role of chloride channels in afferent arteriolar constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of R(+)-Methylindazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent small molecule inhibitor with characterized effects on epithelial chloride channels and the HIV-1 Nef protein. This document provides a comprehensive in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies for its study, and illustrating its known interactions with cellular signaling pathways. This guide is intended to serve as a technical resource for researchers in pharmacology, drug discovery, and cellular biology investigating the mechanisms and potential therapeutic applications of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro activities of this compound.

| Target | Assay Type | Species/System | Parameter | Value | Reference |

| Epithelial Chloride Channels | Radioligand Binding | Bovine Kidney Cortex Microsomes | K_i | 1 µM | [1] |

| Chloride Intracellular Channel (CLIC) Proteins | Functional Inhibition | Not Specified | Concentration for Reversible Inhibition | 10 µM | [1] |

| Hypo-osmotically Activated Chloride Currents | Electrophysiology | Rabbit Ventricular Myocytes | Concentration for Abolishment of Current | 10 µmol/L | [2] |

| Mitochondrial Calcium Retention Capacity | Spectrofluorometry | Isolated Cardiac Mitochondria | Concentration for ~40% Reduction | 3 µmol L⁻¹ | [3] |

| Concentration for ~85% Reduction | 100 µmol L⁻¹ | [3] | |||

| HIV-1 Nef / sdAb19 Interaction | Functional Inhibition | In Vitro | Inhibitory Activity | Confirmed | [4][5] |

Note: A specific IC50 or K_i value for the inhibition of the Nef-sdAb19 interaction by this compound is not currently available in the public literature. Similarly, direct quantitative data on the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes by this compound has not been reported.

Experimental Protocols

Whole-Cell Patch Clamp for Chloride Current Measurement

This protocol is adapted from methodologies used to study the effects of chloride channel blockers on ion currents.

Objective: To measure whole-cell chloride currents in response to this compound.

Materials:

-

Cell line expressing the chloride channel of interest (e.g., HEK293 cells)

-

Patch clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries

-

Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4 with NaOH)

-

Intracellular (pipette) solution (in mM): 130 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

This compound stock solution (in DMSO)

Procedure:

-

Prepare cells on coverslips suitable for patch clamp recording.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit chloride currents.

-

After recording baseline currents, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to record currents in the presence of the inhibitor.

-

Analyze the current-voltage relationship and the percentage of current inhibition by this compound.

GST Pull-Down Assay for Nef-Protein Interaction

This protocol is designed to qualitatively or semi-quantitatively assess the inhibition of the interaction between HIV-1 Nef and its binding partners by this compound.

Objective: To determine if this compound disrupts the interaction between GST-tagged Nef and a binding partner (e.g., sdAb19 or a cellular protein).

Materials:

-

Purified GST-tagged HIV-1 Nef protein

-

Purified prey protein (e.g., His-tagged sdAb19) or cell lysate containing the prey protein

-

Glutathione-agarose beads

-

Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

Wash buffer (e.g., Binding buffer with increased salt concentration)

-

Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)

-

This compound stock solution (in DMSO)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Incubate purified GST-Nef with glutathione-agarose beads to immobilize the bait protein.

-

Wash the beads to remove unbound GST-Nef.

-

In separate tubes, pre-incubate the prey protein or cell lysate with either this compound or vehicle (DMSO) for a defined period.

-

Add the pre-incubated prey protein/lysate to the beads with immobilized GST-Nef.

-

Incubate to allow for protein-protein interaction.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the prey protein to assess the amount of co-precipitated protein in the presence and absence of this compound.

Spectrofluorometric Measurement of Mitochondrial Calcium Retention Capacity

This protocol is used to assess the effect of this compound on the mitochondrial permeability transition pore (mPTP) opening.

Objective: To measure the calcium retention capacity of isolated mitochondria in the presence of this compound.

Materials:

-

Isolated mitochondria from a suitable source (e.g., rat liver or heart)

-

Mitochondrial respiration buffer (e.g., containing KCl, HEPES, succinate, and rotenone)

-

Calcium Green-5N fluorescent dye

-

CaCl₂ standard solution

-

This compound stock solution (in DMSO)

-

Fluorometer

Procedure:

-

Resuspend isolated mitochondria in respiration buffer.

-

Add Calcium Green-5N to the mitochondrial suspension.

-

Place the suspension in a fluorometer cuvette and record the baseline fluorescence.

-

Add a known amount of CaCl₂ to the cuvette, which will be taken up by the mitochondria, causing a decrease in the extra-mitochondrial calcium concentration and a corresponding decrease in Calcium Green-5N fluorescence.

-

Continue adding pulses of CaCl₂ until a sudden, sustained increase in fluorescence is observed. This indicates the opening of the mPTP and the release of mitochondrial calcium.

-

The total amount of calcium added before mPTP opening is the calcium retention capacity.

-

Repeat the experiment with mitochondria pre-incubated with various concentrations of this compound to determine its effect on the calcium retention capacity.

Signaling Pathways and Mechanisms of Action

Inhibition of Chloride Intracellular Channels (CLICs) and Downstream Effects

This compound is a known blocker of chloride channels, including members of the Chloride Intracellular Channel (CLIC) family. CLICs are implicated in a variety of cellular processes. Notably, CLIC1 and CLIC4 have been shown to be involved in the regulation of small GTPases of the Rho family, such as Rac1 and RhoA, downstream of G-protein coupled receptors (GPCRs) like the sphingosine-1-phosphate (S1P) receptor. By inhibiting CLICs, this compound can be expected to interfere with these signaling cascades.

Modulation of Mitochondrial Permeability Transition

This compound has been shown to decrease the calcium retention capacity of mitochondria. This suggests that it sensitizes the mitochondrial permeability transition pore (mPTP) to opening. The opening of the mPTP is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.

Inhibition of HIV-1 Nef Function

This compound inhibits the interaction between the HIV-1 accessory protein Nef and the single-domain antibody sdAb19. Nef is a critical virulence factor that manipulates host cell signaling pathways to promote viral replication and evade the immune system. By binding to Nef, this compound is expected to disrupt these functions. Nef is known to interact with various cellular proteins to downregulate cell surface receptors like CD4 and MHC class I, and to modulate T-cell activation pathways.

Discussion and Future Directions

The in vitro characterization of this compound reveals it to be a multi-target compound with potent effects on chloride channels and the HIV-1 Nef protein. Its ability to modulate mitochondrial function further expands its potential biological activities. The detailed experimental protocols provided herein offer a foundation for further investigation into its mechanisms of action.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets. Determining a specific IC50 or K_i value for its inhibition of the Nef-protein interactions is a critical next step. Furthermore, a comprehensive screening against a panel of kinases and other cellular targets would provide a more complete understanding of its selectivity profile. Investigating its effects on downstream signaling events of chloride channel modulation and Nef inhibition in relevant cell-based assays will be crucial for linking its in vitro activities to potential therapeutic applications. The potential for this compound to act as an inhibitor of cyclooxygenase enzymes remains an open question that warrants direct experimental investigation.

References

- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 2. Structure, function, and inhibitor targeting of HIV-1 Nef-effector kinase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloride intracellular channel (CLIC) protein function in S1P-induced Rac1 activation requires membrane localization of the C-terminus, but not thiol-transferase nor ion channel activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CLIC1 and CLIC4 mediate endothelial S1P receptor signaling to facilitate Rac1 and RhoA activity and function - PMC [pmc.ncbi.nlm.nih.gov]

R(+)-Methylindazone: A Technical Guide to its Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent chiral indanyloxyacetic acid derivative that has garnered significant attention in the research community for its activity as a chloride channel blocker. This technical guide provides an in-depth overview of the binding affinity and specificity of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in drug discovery and development, as well as for academic researchers investigating ion channel physiology and pharmacology.

Binding Affinity and Specificity of this compound

This compound exhibits a notable binding affinity for chloride channels, particularly the Chloride Intracellular Channel (CLIC) family of proteins. While specific binding constants for the R(+) enantiomer are not always explicitly reported, data for the racemic mixture (IAA-94) provide valuable insights into its potency.

Quantitative Binding Data

| Compound | Target | Tissue/System | Assay Type | Affinity Metric (Value) | Reference |

| IAA-94 (racemic) | Chloride Channels | Bovine Kidney Cortex Microsomes | Radioligand Binding | Ki = 1 µM | [1] |

| IAA-94 (racemic) | CLIC-1 | Recombinant | Chloride Permeability Assay | Apparent IC50 = 8.6 µM | |

| This compound | CLIC Proteins | Not Specified | Not Specified | Reversible Inhibition at 10 µM | [1] |

Note: The provided Ki and IC50 values are for the racemic mixture or do not specify the enantiomer unless stated otherwise. It is widely acknowledged that the R(+) enantiomer is the more active form.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the binding and functional effects of this compound.

Radioligand Binding Assay for Chloride Channels

This protocol is a generalized procedure based on the principles used for determining the binding affinity of ligands to membrane receptors and channels.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for chloride channels.

Materials:

-

This compound

-

Radiolabeled ligand (e.g., [³H]-IAA-94)

-

Membrane preparation from a suitable source (e.g., bovine kidney cortex microsomes)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue (e.g., bovine kidney cortex) in ice-cold buffer and centrifuge to pellet cellular debris. Further centrifuge the supernatant at a high speed to pellet the microsomal fraction containing the membrane-bound channels. Resuspend the pellet in the binding buffer.

-

Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound (competitor). Include a control with no competitor (total binding) and a control with a high concentration of a non-specific ligand to determine non-specific binding.

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Patch-Clamp Electrophysiology for Functional Inhibition

This protocol outlines the whole-cell patch-clamp technique used to measure the inhibitory effect of this compound on chloride channel currents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on chloride channel activity.

Materials:

-

Cells expressing the chloride channel of interest (e.g., cultured epithelial cells)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for patch pipettes

-

Intracellular (pipette) solution (e.g., containing CsCl to isolate Cl⁻ currents)

-

Extracellular (bath) solution

-

This compound stock solution

Procedure:

-

Cell Preparation: Plate the cells on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a holding potential and apply a voltage protocol (e.g., voltage steps or ramps) to elicit chloride currents.

-

Drug Application: Perfuse the bath with the extracellular solution containing varying concentrations of this compound.

-

Data Acquisition: Record the chloride currents in the absence and presence of different concentrations of the drug.

-

Data Analysis: Measure the peak or steady-state current amplitude at each drug concentration. Plot the percentage of current inhibition as a function of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Molecular Interactions

This compound's primary mechanism of action is the blockade of chloride channels. This can have downstream effects on various cellular signaling pathways. Additionally, it has been identified as an inhibitor of the interaction between the HIV-1 Nef protein and a single-domain antibody (sdAb19), suggesting a potential role in antiviral research.

Chloride Channel Blockade and Downstream Effects

The blockade of chloride channels by this compound can alter cellular membrane potential, ion homeostasis, and cell volume regulation. These changes can, in turn, influence a multitude of signaling cascades. For instance, in microglia, the blockade of CLIC1 by IAA-94 has been shown to prevent neuronal apoptosis, suggesting an impact on neuroinflammatory signaling pathways.[2]

Caption: this compound blocks chloride channels, affecting cellular processes.

Interaction with HIV-1 Nef

The HIV-1 accessory protein Nef is crucial for viral pathogenesis and immune evasion. It interacts with a multitude of host cell proteins to manipulate cellular signaling and trafficking pathways. This compound has been reported to inhibit the interaction between Nef and the single-domain antibody sdAb19. While the direct binding affinity of this compound to Nef has not been quantified, this inhibitory action suggests a potential allosteric or direct interaction that could disrupt Nef's function.

Caption: this compound inhibits the Nef-sdAb19 interaction.

Conclusion

This compound is a valuable pharmacological tool for the study of chloride channels and a potential lead compound for therapeutic development. Its potent inhibitory activity on chloride channels, particularly CLICs, has been demonstrated, although more specific quantitative data for the R(+) enantiomer are needed. The methodologies described herein provide a foundation for further investigation into its binding characteristics and functional effects. Furthermore, its ability to interfere with the HIV-1 Nef protein interaction opens up new avenues for antiviral research. Future studies should focus on elucidating the precise binding site of this compound on its targets, determining its enantiomer-specific binding affinities, and further exploring the downstream consequences of its molecular interactions on cellular signaling pathways.

References

R(+)-Methylindazone (R(+)-Lonidamine): A Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Methylindazone, the R-enantiomer of Lonidamine, is a potent anti-cancer agent that disrupts the metabolic processes of tumor cells. By targeting key enzymes and transporters involved in cellular energy production, this compound selectively induces metabolic stress in cancer cells, leading to growth inhibition and cell death. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its effects. The information is presented to support further research and development of this promising therapeutic candidate.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on Lonidamine and its derivatives.

Table 1: In Vitro Efficacy of Lonidamine and Mito-Lonidamine

| Compound | Cell Line | Cancer Type | IC50 Value (µM) |

| Lonidamine | A549 | Non-small cell lung cancer | 232[1] |

| Lonidamine | H1299 | Non-small cell lung cancer | >100 (approx. 188 for IC25)[2] |

| Lonidamine | HCT-116 | Colon Cancer | ~22 (for a derivative)[3] |

| Lonidamine | HepG2 | Hepatocellular Carcinoma | ~22 (for a derivative)[3] |

| Lonidamine | Fibroblast (healthy) | Normal | 259[3] |

| Mito-Lonidamine | H2030BrM3 | Lung Cancer (Brain Metastasis) | ~1.2 (for complex I), ~2.4 (for complex II)[4] |

| Mito-Lonidamine | A549 | Non-small cell lung cancer | ~1.2 (for complex I), ~2.4 (for complex II)[4] |

Table 2: Inhibition Constants for Key Molecular Targets

| Compound | Target | System | Inhibition Constant |

| Lonidamine | Mitochondrial Pyruvate Carrier (MPC) | Isolated rat liver mitochondria | Ki = 2.5 µM[2][5][6] |

| Lonidamine | Monocarboxylate Transporter 1 (MCT1) | Xenopus laevis oocytes | K0.5 = 36-40 µM[5] |

| Lonidamine | Monocarboxylate Transporter 2 (MCT2) | Xenopus laevis oocytes | K0.5 = 36-40 µM[5] |

| Lonidamine | Monocarboxylate Transporter 4 (MCT4) | Xenopus laevis oocytes | K0.5 = 36-40 µM[5] |

| Lonidamine | Pyruvate Oxidation | Uncoupled rat heart mitochondria | IC50 ≈ 7 µM[5] |

| Lonidamine | Glutamate Oxidation | Uncoupled rat heart mitochondria | IC50 ≈ 20 µM[5] |

| Lonidamine | Succinate-Ubiquinone Reductase (Complex II) | Uncoupled mouse liver mitochondria | IC50 ≈ 300 µM |

| Mito-Lonidamine | Complex I | H2030BrM3 cells | IC50 = 1.2 µM[4] |

| Mito-Lonidamine | Complex II | H2030BrM3 cells | IC50 = 2.4 µM[4] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged attack on cancer cell metabolism and survival signaling.

Metabolic Disruption

The primary mechanism of action involves the disruption of cellular energy metabolism at multiple points. This compound inhibits the transport of pyruvate into the mitochondria via the Mitochondrial Pyruvate Carrier (MPC), a critical step for oxidative phosphorylation.[2][5] It also impedes the function of Monocarboxylate Transporters (MCTs), which are responsible for lactate efflux, leading to intracellular acidification.[5] Furthermore, it directly inhibits Complex II (succinate-ubiquinone reductase) of the electron transport chain.[4] This combined assault on both glycolysis and mitochondrial respiration deprives cancer cells of the ATP necessary for their rapid proliferation and survival.

Induction of Pro-survival Signaling Pathways

Interestingly, treatment with Lonidamine has been observed to induce the activation of pro-survival signaling pathways, namely the Akt/mTOR and MEK/ERK pathways.[1][7] This activation is thought to be a compensatory response by the cancer cells to the metabolic stress induced by the drug, potentially limiting its efficacy as a monotherapy. This finding suggests that combination therapies with inhibitors of these pathways could synergistically enhance the anti-cancer effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Measurement of Mitochondrial Pyruvate Carrier (MPC) Inhibition

This protocol describes the direct measurement of MPC activity in isolated mitochondria using a radiolabeled tracer.[2]

Objective: To determine the inhibitory effect of this compound on the transport of pyruvate into mitochondria.

Materials:

-

Isolated rat liver mitochondria

-

Incubation buffer (ISA): Sucrose (250 mM), Tris-HCl (20 mM, pH 7.4), EGTA (1 mM)

-

Assay buffer: KCl (125 mM), MOPS (20 mM), EGTA (0.5 mM), Rotenone (1 µM), pH 6.8

-

[1-¹⁴C]-pyruvate

-

³H₂O

-

This compound (Lonidamine)

-

Microcentrifuge

Procedure:

-

Prepare a suspension of isolated rat liver mitochondria in ice-cold ISA buffer at a concentration of 6 mg protein/mL.

-

Add the desired concentrations of this compound to the mitochondrial suspension and incubate on ice for 2 minutes.

-

Initiate the transport assay by mixing 2 mL of the mitochondrial suspension with 3 mL of assay buffer containing [1-¹⁴C]-pyruvate (0.1 mM) and ³H₂O.

-

Immediately transfer four 1 mL aliquots into separate 1.5 mL microcentrifuge tubes.

-

After exactly 45 seconds from the initial mixing, centrifuge the tubes at 10,000 x g for 1 minute to pellet the mitochondria.

-

Carefully remove the supernatant and wash the mitochondrial pellet.

-

Lyse the mitochondria and measure the radioactivity of ¹⁴C and ³H using a scintillation counter.

-

The amount of pyruvate transported is calculated based on the ¹⁴C counts, normalized to the mitochondrial protein content and corrected for the amount of trapped water using the ³H counts.

-

The inhibition constant (Ki) is determined by fitting the data to the standard inhibition equation.

References

- 1. mdpi.com [mdpi.com]

- 2. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Increased apoptotic efficacy of lonidamine plus arsenic trioxide combination in human leukemia cells. Reactive oxygen species generation and defensive protein kinase (MEK/ERK, Akt/mTOR) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

R(+)-Methylindazone: An In-Depth Technical Guide on the Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals